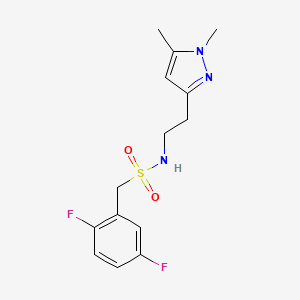
1-(2,5-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H17F2N3O2S and its molecular weight is 329.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2,5-difluorophenyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory effects, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H15F2N3O2S
- Molecular Weight : 305.34 g/mol
Anti-inflammatory Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Key Findings :
- In vitro assays demonstrated that the compound effectively inhibited COX-2 and iNOS expression in human keratinocyte and macrophage cell lines exposed to inflammatory stimuli (e.g., LPS) .
- The inhibition of these enzymes correlates with a reduction in pro-inflammatory cytokines such as IL-6 and IL-8, suggesting a mechanism by which this compound may exert its anti-inflammatory effects.
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions of the compound with COX-2. The results indicate that the methanesulfonamide group forms critical hydrogen bonds with active site residues, enhancing its inhibitory potency.
| Compound | Binding Energy (ΔG, kcal/mol) | COX-2 Inhibition (%) |
|---|---|---|
| 1 | -9.4 | 70 |
| 2 | -8.7 | 65 |
| 3 | -7.5 | 50 |
These studies suggest that variations in the substituents on the phenyl ring significantly impact the binding affinity and biological activity of the compound .
Case Studies and Applications
Several case studies have explored the therapeutic potential of this compound in various inflammatory conditions:
- Rheumatoid Arthritis :
- Psoriasis :
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2S/c1-10-7-13(18-19(10)2)5-6-17-22(20,21)9-11-8-12(15)3-4-14(11)16/h3-4,7-8,17H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEQZBMEKXLUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)CC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














